molecular formula C8H13N3O3 B12661685 2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium CAS No. 105658-30-8

2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium

Cat. No.: B12661685
CAS No.: 105658-30-8
M. Wt: 199.21 g/mol
InChI Key: ZDVKVGPKJGICRW-CFYXSCKTSA-N
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Description

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) is a chemical compound with the molecular formula C8H12N3O3. It is also known by its IUPAC name, 2-aminoethanol; N-hydroxy-N-phenylnitrous amide

Preparation Methods

The synthesis of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves the reaction of 2-aminoethanol with N-hydroxy-N-nitrosobenzenamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) involves its interaction with specific molecular targets. It can form complexes with enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) can be compared with similar compounds such as:

    2-aminoethanol: A simpler compound with similar functional groups but lacking the nitroso and phenyl groups.

    N-hydroxy-N-phenylnitrous amide: Another related compound that shares the nitroso and phenyl groups but differs in its overall structure.

The uniqueness of Ethanol, 2-amino-, compd. with N-hydroxy-N-nitrosobenzenamine (1:1) lies in its combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

105658-30-8

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

2-aminoethanol;(Z)-hydroxyimino-oxido-phenylazanium

InChI

InChI=1S/C6H6N2O2.C2H7NO/c9-7-8(10)6-4-2-1-3-5-6;3-1-2-4/h1-5,9H;4H,1-3H2/b8-7-;

InChI Key

ZDVKVGPKJGICRW-CFYXSCKTSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=N/O)/[O-].C(CO)N

Canonical SMILES

C1=CC=C(C=C1)[N+](=NO)[O-].C(CO)N

Origin of Product

United States

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